molecular formula C16H20O B3344995 5-Methyl-2-pentyl-3-phenylfuran CAS No. 1001207-02-8

5-Methyl-2-pentyl-3-phenylfuran

Cat. No.: B3344995
CAS No.: 1001207-02-8
M. Wt: 228.33 g/mol
InChI Key: WBEJXBFZPUAQMH-UHFFFAOYSA-N
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Description

5-Methyl-2-pentyl-3-phenylfuran: is an organic compound with the molecular formula C16H20O . It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . This compound features a furan ring substituted with a methyl group at the 5-position, a pentyl group at the 2-position, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyl-3-phenylfuran can be achieved through several methods. One common approach is the Paal-Knorr synthesis , which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, making it a valuable method for obtaining substituted furans.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Paal-Knorr synthesis for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentyl-3-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Chemistry: 5-Methyl-2-pentyl-3-phenylfuran is used as a building block in organic synthesis.

Biology: In biological research, furan derivatives are studied for their antimicrobial and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentyl-3-phenylfuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Properties

IUPAC Name

5-methyl-2-pentyl-3-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-3-4-6-11-16-15(12-13(2)17-16)14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEJXBFZPUAQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(O1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705309
Record name 5-Methyl-2-pentyl-3-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001207-02-8
Record name 5-Methyl-2-pentyl-3-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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